molecular formula C9H8F2O3 B043644 4-Ethoxy-2,3-difluorobenzoic acid CAS No. 124728-45-6

4-Ethoxy-2,3-difluorobenzoic acid

Cat. No. B043644
M. Wt: 202.15 g/mol
InChI Key: KMFHBAZUQFJVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis. A practical synthesis example is the preparation of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlororobenzoic acid, showcasing an improved overall yield and controllable reaction conditions (Zhang et al., 2020).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, is determined using X-ray diffraction, revealing the importance of hydrogen bonds in crystal packing. This analysis helps in understanding the molecular arrangement and intermolecular interactions of similar compounds (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical behavior of similar compounds involves reactions with nitrogen and sulfur nucleophiles leading to various derivatives with potential antimicrobial activity. For example, the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles forms different quinazolinone derivatives (El-hashash et al., 2011).

Physical Properties Analysis

The physical properties, such as solvatochromic fluorescence, are investigated for related compounds like 4-alkoxybenzoic acid liquid crystals. Studies reveal the sensitivity of fluorescence to solvent polarity, indicating the influence of solvent interactions on the physical properties of similar compounds (Sıdır & Sıdır, 2015).

Chemical Properties Analysis

Triphenyltin(IV) compounds with 4-alkoxybenzoic acids, including p-ethoxybenzoic acid, exhibit specific chemical properties such as Sn–O bonds and tetrahedral or trigonal bipyramidal tin centers, affecting their molecular recognition and complexation behavior (James et al., 1998). This information aids in understanding the chemical reactivity and potential applications of 4-Ethoxy-2,3-difluorobenzoic acid in synthesis and material science.

Scientific Research Applications

Gallic Acid and Its Applications

Gallic acid, a natural secondary metabolite found in various fruits, plants, and nuts, has been extensively studied for its powerful anti-inflammatory properties. Despite being a different compound, the methodologies and pharmacological activities explored for gallic acid, including anti-inflammatory mechanisms via MAPK and NF-κB signaling pathways, might provide a framework for researching similar benzoic acid derivatives like 4-Ethoxy-2,3-difluorobenzoic acid (Jinrong Bai et al., 2020).

Analytical Methods for Determining Antioxidant Activity

A review on analytical methods used to determine antioxidant activity highlights the importance of evaluating the antioxidant capacity of compounds, including various benzoic acid derivatives. The techniques and assays described, such as ORAC, HORAC, and FRAP, could be applicable for assessing the antioxidant potential of 4-Ethoxy-2,3-difluorobenzoic acid and its relevance in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Parabens in Aquatic Environments

Research on parabens, which are esters of para-hydroxybenzoic acid, offers insights into the environmental impact and biodegradability of benzoic acid derivatives. Understanding the fate and behavior of parabens in aquatic environments could inform environmental risk assessments for chemically similar substances like 4-Ethoxy-2,3-difluorobenzoic acid (Camille Haman et al., 2015).

Vanillic Acid's Pharmacological Characteristics

The pharmacological characteristics of vanillic acid, another derivative of benzoic acid used as a flavoring agent, have been reviewed for its antioxidant, anti-inflammatory, and neuroprotective properties. This study's approach to evaluating pharmacological effects could be mirrored in research on 4-Ethoxy-2,3-difluorobenzoic acid to uncover potential therapeutic applications (A. Ingole et al., 2021).

Advanced Oxidation Processes

A review on the degradation of organic pollutants using advanced oxidation processes (AOPs) discusses pathways, by-products, and biotoxicity related to the degradation of specific compounds, offering a perspective on how similar processes might apply to 4-Ethoxy-2,3-difluorobenzoic acid (Mohammad Qutob et al., 2022).

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of contact, wash with plenty of water and seek medical attention if symptoms persist .

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFHBAZUQFJVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377710
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzoic acid

CAS RN

124728-45-6, 875664-49-6
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ethoxy-2,3-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetone solution (140 mL) containing 4-ethoxy-2,3-difluorobenzyl alcohol (2.1 g) was dropped into a 1.5 M sulfuring acid solution (70 mL) containing chromium (III) oxide (4.23 g), at 0° C. over one hour. The reaction mixture was stirred at room temperature for 24 hours, and added with water to thereby terminate the reaction. The organic layer was extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution. The organic layer was then neutralized with a 2 M hydrochloric acid, extracted three times with ethyl acetate, the organic layers were combined, and the combined organic layer was washed with saturated sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was vaporized off under reduced pressure, to thereby obtain 4-ethoxy-2,3-difluorobenzoic acid (7) (yield=1.8 g, yield ratio=80%) as a white solid.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
4.23 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.